Cas no 51726-39-7 (6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- ASISCHEM C52002
- 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid(SALTDATA: FREE)
- Cambridge id 5509559
- AB00100056-01
- ALBB-032636
- CHEMBL217067
- BCA72639
- MFCD01817588
- SCHEMBL12786944
- 6-methyl-4-oxo-1H-quinoline-3-carboxylic acid
- 6-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- J-650133
- DTXSID60291679
- J-515506
- 4-Hydroxy-6-methyl-quinoline-3-carboxylic acid
- Oprea1_718643
- AKOS000272977
- SR-01000425952
- NSC-77103
- EU-0070794
- AKOS002346010
- AB06027
- NSC77103
- CS-0368425
- MFCD00454147
- DA-18625
- CCG-105908
- 4-hydroxy-6-methylquinoline-3-carboxylic acid
- SB69307
- 4-HYDROXY-6-METHYL-3-QUINOLINECARBOXYLIC ACID
- BS-4127
- SCHEMBL2610117
- STK984503
- J-518898
- Z57275697
- SR-01000425952-1
- 35973-18-3
- STL140272
- Cambridge id 5876278
- CS-0166685
- 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, AldrichCPR
- 6-Methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- EN300-87146
- DB-069280
- 51726-39-7
- G10237
- Oprea1_672088
- AE-641/12845379
- 4-Hydroxy-6-methylquinoline-3-carboxylicacid
- AB00682593-01
-
- MDL: MFCD01817588
- Inchi: 1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
- InChI Key: MBHYBSDKDMRZAA-UHFFFAOYSA-N
- SMILES: O=C1C(C(=O)O)=CNC2C=CC(C)=CC=21
Computed Properties
- Exact Mass: 203.05800
- Monoisotopic Mass: 203.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- PSA: 70.16000
- LogP: 1.53470
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM227737-5g |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
51726-39-7 | 95% | 5g |
$448 | 2021-08-04 | |
| Chemenu | CM227737-10g |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
51726-39-7 | 95% | 10g |
$752 | 2021-08-04 | |
| TRC | M220598-25mg |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
51726-39-7 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220598-50mg |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
51726-39-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220598-200mg |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid |
51726-39-7 | 200mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM227737-1g |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
51726-39-7 | 95% | 1g |
$160 | 2023-01-02 | |
| A2B Chem LLC | AG17552-1g |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
51726-39-7 | 96% | 1g |
$97.00 | 2024-04-19 | |
| A2B Chem LLC | AG17552-5g |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
51726-39-7 | 96% | 5g |
$266.00 | 2024-04-19 | |
| A2B Chem LLC | AG17552-10g |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
51726-39-7 | 96% | 10g |
$445.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439095-1g |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
51726-39-7 | 95+% | 1g |
¥1066.00 | 2024-05-10 |
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Suppliers
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Introduction to 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 51726-39-7)
6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with the chemical formula C10H7O3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities. The presence of a methyl group at the 6-position and a carbonyl group at the 4-position, along with a carboxylic acid moiety at the 3-position, contributes to its unique chemical properties and potential applications.
The CAS No. 51726-39-7 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. As a derivative of quinoline, 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits structural features that make it a valuable scaffold for drug discovery. Quinoline derivatives have a long history in medicine, with several well-known drugs being derived from this class of compounds. For instance, chloroquine and quinine, historically used for treating malaria, are classic examples of quinoline-based molecules.
In recent years, there has been growing interest in quinoline derivatives due to their potential as antimicrobial, antiviral, and anticancer agents. The structural flexibility of quinoline allows for modifications that can enhance binding affinity to biological targets. Specifically, the carbonyl group at the 4-position and the methyl group at the 6-position in 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid play crucial roles in modulating its interactions with enzymes and receptors. These features make it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is its role as a precursor in synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel molecules with enhanced biological activity. For example, studies have shown that derivatives of this compound exhibit promising antimicrobial properties against resistant strains of bacteria. The carboxylic acid moiety at the 3-position provides a site for further functionalization, allowing chemists to tailor the molecule for specific therapeutic applications.
The synthesis of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions that build upon the quinoline core structure. Advanced synthetic methodologies have been employed to improve yield and purity, making it more accessible for research purposes. Techniques such as cyclization reactions and oxidation processes are commonly used to construct the desired framework. The availability of high-quality starting materials like this compound has facilitated rapid progress in related research projects.
Recent advancements in computational chemistry have also contributed to the study of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Molecular modeling studies have helped researchers predict how this compound interacts with biological targets at the atomic level. These insights are crucial for designing drugs with improved efficacy and reduced side effects. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.
In addition to its pharmaceutical applications, 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has shown potential in material science research. Its heterocyclic structure makes it a suitable candidate for developing organic semiconductors and catalysts. The ability to modify its chemical properties allows researchers to fine-tune its electronic characteristics for specific applications in nanotechnology and renewable energy.
The chemical stability of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under various conditions is another area of interest. Studies have examined its behavior under different pH levels, temperatures, and solvent systems to understand how these factors influence its reactivity and functionality. Such information is essential for optimizing its use in industrial processes and pharmaceutical formulations.
Future research directions may explore the development of novel derivatives of 6-methyl-4-oxyoquanolinic acids, focusing on enhancing their bioavailability and therapeutic potential. Innovations in synthetic chemistry could lead to more efficient pathways for producing this compound on an industrial scale. Collaborative efforts between academia and industry are likely to drive further breakthroughs in this field.
The versatility of 6-methyl-oquanolinic acids, exemplified by 6-methyl-oquanolinic acids, underscores their importance as building blocks in modern drug discovery. As our understanding of biological mechanisms continues to evolve, compounds like this will play an increasingly critical role in developing treatments for complex diseases.
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